2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide
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Description
2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, have been synthesized and evaluated for their antimicrobial properties. These compounds were found to exhibit good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).
Anti-inflammatory and Analgesic Agents
Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and demonstrated significant analgesic and anti-inflammatory activities. These compounds showed high inhibitory activity on COX-2 selectivity and were compared with sodium diclofenac as a standard drug (A. Abu‐Hashem et al., 2020).
Synthesis of Heterocyclic Derivatives
Research has focused on the synthesis of heterocyclic derivatives, such as pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one, through various chemical reactions. These studies provide a foundation for the development of novel compounds with potential applications in pharmaceuticals and materials science (Hamdi M. Hassneen & Tayseer A. Abdallah, 2003).
Radioligand Imaging
Compounds within the pyrazolo[1,5-a]pyrimidineacetamide series, noted for their selective ligand properties for the translocator protein (18 kDa), have been developed for in vivo imaging using positron emission tomography (PET). This application is crucial for early detection of neuroinflammatory processes, highlighting the compound's potential in biomedical imaging and diagnostics (F. Dollé et al., 2008).
Anticonvulsant Agents
S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were synthesized and evaluated for their potential as anticonvulsant agents. These studies involved molecular docking to predict the compounds' affinity with specific biotargets and in vivo studies to confirm their efficacy, demonstrating the therapeutic potential of pyrimidine derivatives in treating seizures (H. Severina et al., 2020).
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-6-7-15-23-18-17(20(28)26(5)21(29)25(18)4)19(24-15)30-11-16(27)22-14-9-12(2)8-13(3)10-14/h8-10H,6-7,11H2,1-5H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNOYTFKZDGBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SCC(=O)NC3=CC(=CC(=C3)C)C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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